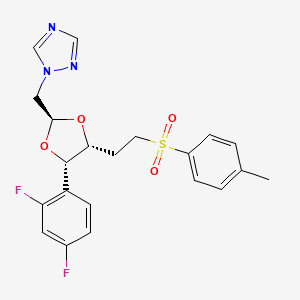
1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C20H19F2N3O5S and its molecular weight is 451.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(((2S,4S,5R)-4-(2,4-Difluorophenyl)-5-(2-tosylethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (CAS: 171764-49-1) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21F2N3O4S with a molecular weight of 449.47 g/mol. Its structure features a triazole ring and a dioxolane moiety which are known for their diverse biological activities.
The biological activity of triazole derivatives often involves:
- Enzyme Inhibition : Triazoles can inhibit various enzymes, particularly those involved in fungal and bacterial metabolism.
- Anticancer Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The triazole ring is a common structural feature in antifungal agents due to its ability to disrupt fungal cell membrane synthesis.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance:
- A study on related compounds demonstrated that certain triazole derivatives were effective against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT-116 | 6.2 |
| Triazole B | MCF-7 | 27.3 |
| Triazole C | T47D | 43.4 |
Antimicrobial Activity
Triazoles are widely recognized for their antifungal properties. The compound's ability to inhibit fungal growth can be linked to its interference with ergosterol biosynthesis, essential for maintaining fungal cell membrane integrity.
Study on Triazole Derivatives
In a comprehensive study published in Pharmaceutical Research, researchers synthesized various triazole derivatives and evaluated their biological activities. Among these, the compound under discussion was noted for its high purity (>95%) and significant cytotoxic effects against multiple cancer cell lines .
Clinical Relevance
Clinical trials have explored the use of triazole compounds in treating opportunistic infections in immunocompromised patients. The effectiveness of these compounds suggests that they could be beneficial adjuncts in cancer therapy by preventing infections during chemotherapy.
Propriétés
IUPAC Name |
1-[[(2S,4S,5R)-4-(2,4-difluorophenyl)-5-[2-(4-methylphenyl)sulfonylethyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-14-2-5-16(6-3-14)31(27,28)9-8-19-21(17-7-4-15(22)10-18(17)23)30-20(29-19)11-26-13-24-12-25-26/h2-7,10,12-13,19-21H,8-9,11H2,1H3/t19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJMVAXKLWSKRJ-HKBOAZHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2C(OC(O2)CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC[C@@H]2[C@@H](O[C@H](O2)CN3C=NC=N3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













